molecular formula C19H18N2O3 B11541184 N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide

N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide

Cat. No.: B11541184
M. Wt: 322.4 g/mol
InChI Key: NLBPMILMRQHRGY-UHFFFAOYSA-N
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Description

N- (1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide , has the chemical formula C10H7NO4. It is a white to pale-green crystalline powder with a molecular weight of 205.17 g/mol . The IUPAC name reflects its structure, which contains a spirocyclic system and an amide functional group.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps

    Formation of 1,3-Isobenzofurandione (Dihydroisobenzofuran-1,3-dione): This intermediate can be synthesized from phthalic anhydride through a cyclization reaction.

    Introduction of Spirocyclic System: The spirocyclic moiety is introduced via a cyclopropanation reaction using appropriate reagents.

    Acetylation: The final step involves acetylating the spirocyclic compound to obtain the desired product.

Industrial Production Methods: While industrial-scale production details are proprietary, laboratories typically use similar synthetic routes on a larger scale.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the spirocyclic carbon can modify its structure.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)-4-methylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-10-2-4-11(5-3-10)16(22)20-21-17(23)14-12-6-7-13(15(14)18(21)24)19(12)8-9-19/h2-7,12-15H,8-9H2,1H3,(H,20,22)

InChI Key

NLBPMILMRQHRGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C45CC5

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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